Bromoethane-2,2,2-d3 physical and chemical properties
Bromoethane-2,2,2-d3 physical and chemical properties
An In-depth Technical Guide to Bromoethane-2,2,2-d3
Introduction: Beyond a Simple Alkyl Halide
Bromoethane-2,2,2-d3 (CD₃CH₂Br) is a deuterated isotopologue of bromoethane, a member of the haloalkane family.[1] While structurally similar to its non-deuterated counterpart, the substitution of three hydrogen atoms with deuterium at the C2 position imparts unique physicochemical properties that make it an invaluable tool for researchers, particularly in the fields of drug discovery, metabolic studies, and mechanistic chemistry.[2] This guide provides an in-depth exploration of the core properties of Bromoethane-2,2,2-d3, offering field-proven insights into its application and handling for scientific professionals.
The primary utility of this compound stems from the principles of isotopic labeling.[3][4] By incorporating deuterium, a stable, non-radioactive isotope, into a molecule, scientists can trace its path through complex biological or chemical systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[3][5] Furthermore, the greater mass of deuterium compared to protium (standard hydrogen) leads to a stronger carbon-deuterium (C-D) bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), can significantly alter the rate of chemical reactions, particularly metabolic processes where C-H bond cleavage is a rate-determining step.[] This property is strategically employed in drug development to enhance the metabolic stability of pharmaceutical compounds, potentially leading to improved pharmacokinetic profiles, reduced dosing frequency, and better safety outcomes.[7][8]
The substitution of protium with deuterium results in a measurable increase in molecular weight and density, with minor effects on other physical constants. These properties are crucial for reaction setup, purification, and analytical characterization.
| Property | Bromoethane-2,2,2-d3 (CD₃CH₂Br) | Bromoethane (CH₃CH₂Br) | Rationale for Difference |
| CAS Number | 7439-86-3[9][10] | 74-96-4[1][9] | Unique identifier for the isotopic variant. |
| Molecular Formula | C₂H₂D₃Br[11][12] | C₂H₅Br[13] | Reflects the isotopic composition. |
| Molecular Weight | 111.98 g/mol [9][10][11] | 108.97 g/mol [13] | Increased mass due to three neutrons from deuterium. |
| Density | 1.500 g/mL at 25 °C | 1.46 g/mL at 20 °C[1] | Deuterium's higher mass in a similar molecular volume increases density. |
| Boiling Point | 37-40 °C[14] | 38.0 to 38.8 °C[1] | Minimal change; intermolecular forces are largely unaffected. |
| Melting Point | -119 °C[14] | -116 to -120 °C[1] | Minimal change; crystal packing is not significantly altered. |
| Refractive Index (n20/D) | 1.4235 - 1.424[14] | ~1.424[1] | Electron distribution is nearly identical, resulting in a similar refractive index. |
| Flash Point | -23 °C (-9.4 °F) | -23 °C (-9 °F)[1] | Flammability is primarily dictated by the overall chemical structure, not isotopic composition. |
Spectroscopic Profile: Identification and Characterization
Spectroscopic analysis is fundamental to verifying the identity and purity of Bromoethane-2,2,2-d3. The presence of deuterium creates distinct and predictable changes in NMR and Mass Spectra compared to the unlabeled analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most significant change is observed in the proton NMR spectrum. The quartet signal corresponding to the methyl protons (CH₃) in standard bromoethane is absent. The spectrum is simplified to a single triplet for the methylene protons (-CH₂Br), resulting from coupling to the adjacent deuterium atoms (which have a nuclear spin I=1).
-
¹³C NMR: The carbon signals will be present, but the signal for the deuterated carbon (CD₃) will exhibit a multiplet pattern due to C-D coupling and will have a slightly different chemical shift (isotope shift).
-
²H NMR (Deuterium NMR): A single resonance corresponding to the -CD₃ group would be observed, confirming the position of the isotopic label.
Mass Spectrometry (MS)
In mass spectrometry, Bromoethane-2,2,2-d3 is readily identified by its characteristic mass shift. The molecular ion peak will appear at a mass-to-charge ratio (m/z) three units higher than that of unlabeled bromoethane.
Furthermore, bromine has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 pattern for any bromine-containing fragment. For Bromoethane-2,2,2-d3, the molecular ion region will show two major peaks of nearly equal intensity at m/z 111 (for C₂H₂D₃⁷⁹Br) and m/z 113 (for C₂H₂D₃⁸¹Br). The base peak in the fragmentation pattern is often the ethyl cation ([CH₂CD₃]⁺) at m/z 32, resulting from the cleavage of the C-Br bond, which is the weakest bond in the molecule.[15]
Chemical Reactivity and the Kinetic Isotope Effect (KIE)
Bromoethane-2,2,2-d3 behaves as a typical alkylating agent, analogous to standard bromoethane.[13] It readily participates in nucleophilic substitution reactions (typically Sₙ2), where the bromide ion acts as a good leaving group.
The key difference in its reactivity lies in the Kinetic Isotope Effect (KIE). The C-D bond is energetically stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding C-H bond cleavage. While this effect is minimal in Sₙ2 reactions where the C-Br bond is broken, it becomes critically important when considering metabolic pathways in drug development. Many metabolic transformations, particularly those mediated by Cytochrome P450 enzymes, involve the hydroxylation of a C-H bond. By replacing a metabolically labile C-H group with a C-D group, the rate of metabolism at that site can be significantly reduced.[2][]
This "metabolic switching" can lead to:
Below is a generalized workflow for utilizing deuteration to improve metabolic stability.
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